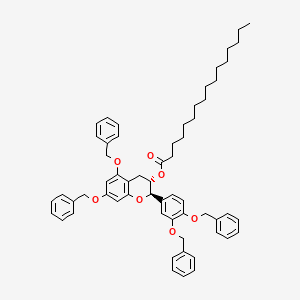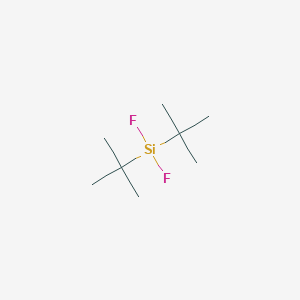
DI-Tert-butyldifluorosilane
概要
説明
DI-Tert-butyldifluorosilane (TBDMS) is a fluorosilane compound that has been used in a wide range of scientific research applications. It is an organosilicon compound, which is a combination of silicon and carbon, and is an important reagent in organic synthesis. TBDMS is a versatile compound that is used in a variety of laboratory experiments, and has been extensively studied for its biochemical and physiological effects.
科学的研究の応用
OLED Material Development
Research by Hladka et al. (2018) focused on the development of multi-functional luminophores exhibiting thermally activated delayed fluorescence (TADF), aggregation-induced emission enhancement, and color-changing properties. In this study, tert-butyl groups played a crucial role in achieving the desired optical properties and crystalline polymorphs, leading to the development of efficient blue/sky-blue emitters for organic light-emitting diodes (OLEDs) with significant application potential in display and lighting technologies (Hladka et al., 2018).
Asymmetric Synthesis
Haj et al. (2019) reported on the enantio- and diastereoselective synthesis of 1,2-difluorides via chiral aryl iodide-catalyzed difluorination of cinnamamides, utilizing tert-butyl amide substituents. This method highlights the use of tert-butyl groups in facilitating selective synthesis processes, contributing to the development of compounds with vicinal, fluoride-bearing stereocenters, which have implications in medicinal chemistry and the synthesis of bioactive compounds (Haj et al., 2019).
Protein Stabilization and NMR Studies
Tressler and Zondlo (2017) introduced perfluoro-tert-butyl homoserine, a highly fluorinated amino acid, which exhibits a propensity for compact conformations and enhances protein stability. The incorporation of perfluoro-tert-butyl groups allows for sensitive detection of specific molecular events in complex solutions via 19F NMR, offering a novel approach for probing protein functions and protein-protein interactions in biological research (Tressler & Zondlo, 2017).
Catalysis and Organic Synthesis
Arisawa et al. (2012) explored the rhodium-catalyzed synthesis of diaryl sulfides using aryl fluorides and organopolysulfides, demonstrating the versatility of tert-butyl substituted compounds in catalytic reactions. This research contributes to the field of catalysis, providing insights into substrate specificity and the synthesis of complex organic sulfides with potential applications in pharmaceuticals and materials science (Arisawa et al., 2012).
作用機序
Target of Action
DI-Tert-butyldifluorosilane is a silicon-containing compound It is known to be a reactive intermediate used in the production of various organic compounds, suggesting that its targets could be diverse depending on the specific reaction context .
Mode of Action
The mode of action of DI-Tert-butyldifluorosilane involves a nucleophilic substitution of hydrogen by the silicon atom . This compound can react with an imine to form an imidazole , indicating its potential to participate in various chemical reactions.
Biochemical Pathways
Given its role as a reactive intermediate in the synthesis of various organic compounds , it can be inferred that it may influence multiple biochemical pathways depending on the specific compounds it helps synthesize.
Result of Action
The molecular and cellular effects of DI-Tert-butyldifluorosilane’s action would depend on the specific organic compounds it helps synthesize. As a reactive intermediate, it contributes to the formation of these compounds, which would then exert their own effects at the molecular and cellular levels .
Action Environment
The action of DI-Tert-butyldifluorosilane can be influenced by environmental factors. For instance, it has been noted to react slowly with moisture or water , suggesting that its reactivity, and thus its efficacy in synthesizing other compounds, could be affected by the presence of water or humidity in its environment.
特性
IUPAC Name |
ditert-butyl(difluoro)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18F2Si/c1-7(2,3)11(9,10)8(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAZDTADWBWCGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C(C)(C)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18F2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60460828 | |
| Record name | DI-TERT-BUTYLDIFLUOROSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60460828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DI-Tert-butyldifluorosilane | |
CAS RN |
558-63-4 | |
| Record name | DI-TERT-BUTYLDIFLUOROSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60460828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-t-butyldifluorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


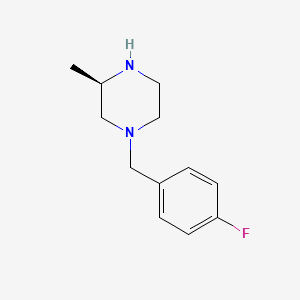
![(8R,9S,13S,14S,17S)-2,4,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1600838.png)
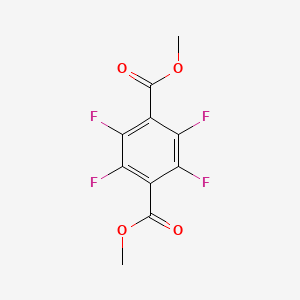
![2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one](/img/structure/B1600840.png)
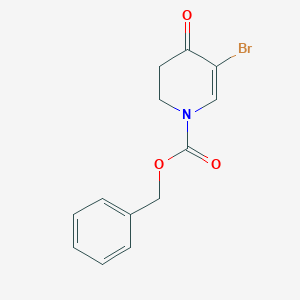
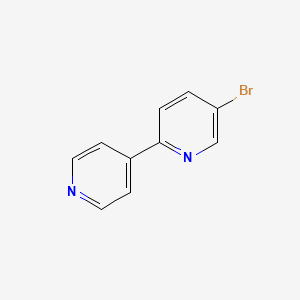
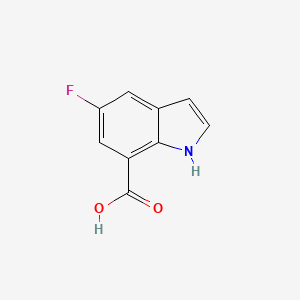
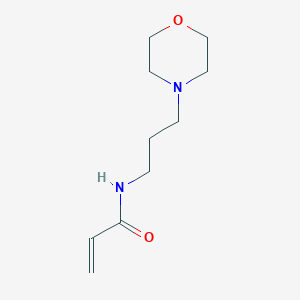

![N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1600854.png)


